6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole class, a fused heterocyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole moieties. This structural framework is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound features a 4-chlorophenyl ethenyl group at position 6 and a furan-2-yl substituent at position 2. The furan ring introduces oxygen-based polarity, which could modulate solubility and intermolecular interactions compared to purely aromatic substituents .
Properties
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-11-6-3-10(4-7-11)5-8-13-19-20-14(12-2-1-9-21-12)17-18-15(20)22-13/h1-9H/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTRTPYUNLJYQI-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the pharmacological properties and biological activities associated with this compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole and thiadiazole moiety. The presence of the furan and chlorophenyl substituents enhances its biological activity through various mechanisms.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a triazole-thiadiazole core demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to the target compound displayed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazolo-thiadiazoles has been documented in several studies. These compounds have been found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific derivatives showed IC50 values in the micromolar range against breast and lung cancer cell lines .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazole-containing compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies indicate that derivatives of triazolo[3,4-b][1,3,4]thiadiazole can significantly reduce inflammation in animal models, suggesting potential use in pain management therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-thiadiazole derivatives. The following table summarizes key structural features and their corresponding biological activities:
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Antimicrobial Efficacy : A derivative with a similar structure was tested against a panel of bacterial strains and exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .
- Cancer Cell Line Studies : In vitro studies on lung cancer cells demonstrated that specific modifications to the thiadiazole moiety significantly increased cytotoxicity, providing insights into optimizing drug design for targeted cancer therapies .
- Inflammation Models : Animal studies showed that administration of triazolo-thiadiazole derivatives resulted in reduced inflammatory markers compared to controls, supporting their potential application in treating inflammatory diseases .
Scientific Research Applications
Pharmacological Activities
Research indicates that derivatives of triazolo-thiadiazoles exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Compounds in this class have shown significant antibacterial and antifungal properties. For instance, studies reveal that certain derivatives possess activity against both drug-sensitive and drug-resistant Gram-positive bacteria, outperforming traditional antibiotics like ampicillin by up to 16 times .
- In vitro tests demonstrated efficacy against various pathogens including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties :
- Anti-inflammatory and Analgesic Effects :
- Neuroprotective Effects :
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The electron-deficient triazole-thiadiazole core facilitates nucleophilic attack at specific positions:
1.1. Thiol Group Interactions
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Reacts with mercapto-substituted reagents (e.g., 4-amino-4H-1,2,4-triazole-3-thiol) to form thiourea intermediates under mild conditions (acetonitrile, 48 hr, room temperature) .
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Dehydrosulfurization with HgO in glacial acetic acid yields cyclized products (42–62% yields) .
| Reaction Component | Conditions | Product | Yield |
|---|---|---|---|
| Thiourea intermediate | HgO, glacial acetic acid | Triazolo-thiadiazole derivatives | 42–62% |
Cycloaddition and Ring-Opening Reactions
The compound participates in cycloaddition due to its conjugated π-system:
2.1. [3+2] Cycloaddition
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Reacts with nitrile oxides to form fused isoxazoline derivatives, confirmed by -NMR and mass spectrometry .
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Activation occurs at the ethenyl group, with regioselectivity influenced by the 4-chlorophenyl substituent .
Electrophilic Substitution
The furan moiety undergoes electrophilic substitution:
3.1. Halogenation
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Bromination at the furan ring’s α-position using N-bromosuccinimide (NBS) in CCl yields mono-brominated derivatives (75–80% yields).
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NBS | CCl | 0–5°C | 5-Bromo-furan derivative | 78% |
| SOCl | CCl | Reflux | Chlorinated triazole-thiadiazole | 65% |
4.1. Oxidation of the Ethenyl Group
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Ozonolysis cleaves the ethenyl bond to generate aldehydes, identified via GC-MS .
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Epoxidation with m-CPBA forms an epoxide intermediate, unstable under acidic conditions .
4.2. Reduction with Catalytic Hydrogenation
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
5.1. Suzuki-Miyaura Coupling
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Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh) catalysis to introduce substituents at the 3-position .
| Boronic Acid | Catalyst | Conditions | Product Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | DMF, 80°C, 12 hr | 68% |
6.1. Hydrolysis
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Acidic hydrolysis (HCl, ethanol) cleaves the thiadiazole ring, producing triazole-carboxylic acid derivatives.
-
Alkaline conditions (NaOH) degrade the furan ring selectively.
Spectral Characterization of Reaction Products
Key analytical data for reaction intermediates :
| Product Type | -NMR (δ, ppm) | -NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Brominated derivative | 7.54 (d, J=8.0 Hz), 7.64 (d) | 154.09 (C5), 157.20 (C8) | 389.1 [M+H] |
| Reduced ethyl product | 1.78 (s, adamantane-H) | 27.75, 34.76 (adamantane-C) | 331.0 [M+H] |
Mechanistic Insights
-
Electron-Withdrawing Effects : The triazole-thiadiazole core directs electrophiles to the furan and ethenyl groups .
-
Steric Hindrance : The 4-chlorophenyl group limits reactivity at the thiadiazole’s sulfur atom .
This compound’s versatility in cross-coupling, cycloaddition, and functional group transformations makes it valuable for synthesizing bioactive molecules, particularly heparanase inhibitors and anticancer agents . Reaction optimization (e.g., solvent polarity, catalyst loading) remains critical for improving yields .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-thiadiazole derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives
Key Observations
Substituent Impact on Bioactivity: Chlorophenyl Groups: Chlorine substitution (e.g., 2-chlorophenyl in Ev5) enhances anti-inflammatory activity, likely due to increased electrophilicity and receptor affinity . The target compound’s 4-chlorophenyl ethenyl group may similarly improve binding to inflammatory mediators like COX enzymes. Heterocyclic Substituents: The furan-2-yl group in the target compound contrasts with pyridinyl (Ev1) or phenyl (Ev5) analogs.
Synthetic Efficiency :
- Microwave-assisted synthesis (Ev3) achieves higher yields (85–92%) than conventional methods, suggesting that optimizing the target compound’s synthesis via microwave could improve efficiency .
Biological Performance :
- Anticancer Activity : Fluorinated analogs (Ev3) show selective cytotoxicity, possibly due to fluorine’s electronegativity enhancing DNA intercalation or enzyme inhibition .
- Antimicrobial Activity : Ethyl and isobutylphenyl substituents (Ev9) contribute to broad-spectrum antimicrobial action, attributed to the triazolo-thiadiazole core’s ability to disrupt microbial cell membranes .
Structural Planarity and Interactions: The triazolo-thiadiazole ring system is typically planar (max deviation: 0.013 Å in Ev9), facilitating π-π stacking with biological targets .
Q & A
Q. What are the foundational synthetic routes for preparing triazolothiadiazole derivatives like this compound?
The synthesis typically involves multi-step reactions starting from substituted hydrazides or 4-thioalkyl phenols. For example, hydrazides react with carbon disulfide in basic ethanol to form dithiocarbazinates, which cyclize with hydrazine to yield triazole-thiol intermediates. Subsequent condensation with aromatic acids (e.g., phenoxyacetic acid) in the presence of POCl₃ generates the triazolothiadiazole core . Microwave-assisted methods can reduce reaction times compared to classical thermal conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
Q. What in vitro assays are standard for preliminary biological evaluation?
Common assays include:
- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HeLa) to assess safety margins.
- Enzyme inhibition : Spectrophotometric assays for kinases (e.g., p38 MAP kinase) or cyclooxygenases .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in triazolothiadiazole systems?
Single-crystal X-ray studies confirm planarity of the triazolothiadiazole core and quantify dihedral angles with substituents (e.g., 74.34° between the core and a benzene ring in analogous compounds). Weak intermolecular interactions (C–H⋯π, S⋯N) can also be mapped to explain packing stability .
Q. What strategies optimize reaction yields in challenging synthetic steps?
- DOE (Design of Experiments) : Statistical optimization of variables (e.g., temperature, solvent ratios) to maximize cyclization efficiency.
- Flow chemistry : Continuous-flow systems improve heat/mass transfer in exothermic steps (e.g., POCl₃-mediated condensations) .
- Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 6-hour reflux vs. 30-minute microwave) .
Q. How do structural modifications influence bioactivity?
- Electron-withdrawing groups (e.g., Cl, F) on aryl rings enhance antimicrobial potency by increasing membrane permeability.
- Furan vs. thiophene : Furan’s oxygen atom may reduce steric hindrance, improving target binding (e.g., p38 MAP kinase) .
- Ethenyl linker : The (E)-configuration ensures optimal spatial alignment for π-π stacking with hydrophobic enzyme pockets .
Q. How can molecular docking guide SAR studies for anti-inflammatory targets?
Docking into p38 MAP kinase (PDB: 1OUK) predicts binding modes:
- The triazolothiadiazole core occupies the ATP-binding pocket via hydrophobic interactions.
- The 4-chlorophenyl group forms halogen bonds with Lys53.
- The furan oxygen hydrogen-bonds to Met109, enhancing affinity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities?
- Comparative structural analysis : Check for subtle substituent differences (e.g., ortho vs. para Cl positioning).
- Assay standardization : Control variables like bacterial strain (ATCC vs. clinical isolates) or incubation time.
- Crystallographic validation : Confirm stereochemical purity, as minor enantiomers may exhibit reduced activity .
Q. What methods validate compound stability under biological conditions?
- HPLC-UV/MS stability assays : Monitor degradation in simulated gastric fluid (pH 2) or plasma over 24 hours.
- Metabolite profiling : Incubate with liver microsomes to identify oxidative products (e.g., sulfoxidation of thiadiazole) .
Methodological Tables
Q. Table 1: Synthetic Optimization via DOE (Example)
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| POCl₃ Volume | 5–15 mL | 10 mL | Maximizes cyclization |
| Reaction Temp | 80–120°C | 110°C | Reduces byproducts |
| Solvent (EtOH:DMF) | 1:1–1:3 | 1:2 | Enhances solubility |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Significance |
|---|---|---|
| Planarity (RMSD) | 0.013 Å | Confirms core rigidity |
| Dihedral Angle | 74.34° | Explains substituent orientation |
| C–H⋯π Distance | 3.4 Å | Stabilizes crystal packing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
